molecular formula C18H21ClN2O5S2 B11330631 N-(4-chloro-2,5-dimethoxyphenyl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide

N-(4-chloro-2,5-dimethoxyphenyl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide

Cat. No.: B11330631
M. Wt: 445.0 g/mol
InChI Key: RUPLMPCUIWXNRF-UHFFFAOYSA-N
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Description

N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a thiophene-2-sulfonyl group and a carboxamide group, along with a chlorinated and dimethoxylated phenyl ring.

Properties

Molecular Formula

C18H21ClN2O5S2

Molecular Weight

445.0 g/mol

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-1-thiophen-2-ylsulfonylpiperidine-3-carboxamide

InChI

InChI=1S/C18H21ClN2O5S2/c1-25-15-10-14(16(26-2)9-13(15)19)20-18(22)12-5-3-7-21(11-12)28(23,24)17-6-4-8-27-17/h4,6,8-10,12H,3,5,7,11H2,1-2H3,(H,20,22)

InChI Key

RUPLMPCUIWXNRF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CS3)OC)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the core piperidine structure. The process may include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Thiophene-2-Sulfonyl Group: This step often involves sulfonylation reactions using thiophene-2-sulfonyl chloride under basic conditions.

    Attachment of the 4-Chloro-2,5-Dimethoxyphenyl Group: This can be done through nucleophilic substitution reactions.

    Formation of the Carboxamide Group: This step typically involves amidation reactions using suitable amine and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or the carboxamide group.

    Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced forms of the sulfonyl or carboxamide groups.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of certain enzymes, leading to altered biochemical pathways.

    Receptors: Binding to specific receptors, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE: shares structural similarities with other sulfonyl piperidine derivatives, such as:

Uniqueness

  • The presence of the 4-chloro-2,5-dimethoxyphenyl group and the thiophene-2-sulfonyl group in N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE imparts unique chemical properties, such as increased lipophilicity and potential for specific biological interactions.

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